molecular formula C10H11BrO2 B1321667 Ethyl 2-bromo-4-methylbenzoate CAS No. 155694-82-9

Ethyl 2-bromo-4-methylbenzoate

Cat. No. B1321667
M. Wt: 243.1 g/mol
InChI Key: DGEYHLPWGQVMQQ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-methylbenzoate is a chemical compound that is part of a broader class of organic compounds known as benzoates. These are esters of benzoic acid containing an ethyl group attached to the acyl moiety. The specific structure of ethyl 2-bromo-4-methylbenzoate includes a bromine atom and a methyl group on the benzene ring, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds related to ethyl 2-bromo-4-methylbenzoate often involves multi-step reactions that introduce various functional groups to the benzene ring. For instance, the synthesis of ethyl 4-[(4'-substituted phenylsulfonyl)methyl]-3-nitrobenzoates involves a series of reactions including sulfonation and nitration, as indicated by the spectral studies . Similarly, the preparation of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate demonstrates the complexity of synthesizing such compounds, involving a cascade reaction and desulfonative dehydrogenation . These methods highlight the intricate processes required to synthesize substituted benzoates.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-bromo-4-methylbenzoate is often confirmed using various spectroscopic techniques. For example, the structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was determined using FTIR, NMR, and X-ray diffraction methods . These techniques provide detailed information about the molecular geometry, bond lengths, bond angles, and the presence of functional groups, which are crucial for understanding the chemical behavior of these molecules.

Chemical Reactions Analysis

Compounds like ethyl 2-bromo-4-methylbenzoate can undergo a variety of chemical reactions. The carbon-sulfur bond fission in the presence of sodium hydroxide solution is one such reaction that has been discussed for related compounds . Additionally, the Knoevenagel condensation reaction is another example where ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized, demonstrating the reactivity of the carbonyl group in such molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-bromo-4-methylbenzoate and related compounds are influenced by their molecular structure. The presence of substituents like bromine and methyl groups can affect properties such as solubility, melting point, and reactivity. For instance, the crystal and molecular structure analysis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate provides insights into its solid-state properties and potential intermolecular interactions . Theoretical calculations using density functional theory (DFT) can also predict various properties and reactivity patterns, as seen in the study of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate .

Scientific Research Applications

Synthesis of Pharmacologically Active Derivatives

Ethyl 2-bromo-4-methylbenzoate is utilized in the synthesis of various pharmacologically active compounds. For example, it has been used in the creation of benzo[b]thiophen derivatives, which are then converted into various bromo-, cyano-, carboxy-, and ethoxycarbonyl derivatives for preliminary pharmacological studies (Chapman, Clarke, Gore, & Sharma, 1971).

Intermediate in Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic structures. It is used in the synthesis of compounds like ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, highlighting its versatility in organic chemistry (Pokhodylo & Obushak, 2019).

Synthesis of Key Acids for Pharmaceutical Agents

It also plays a crucial role in synthesizing key acid synthons for pharmaceutical agents. An example of this is its use in the efficient synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a vital intermediate for the preparation of repaglinide, an oral hypoglycemic agent (Salman et al., 2002).

Development of Novel Compounds

Ethyl 2-bromo-4-methylbenzoate is instrumental in developing novel compounds with potential technological applications. For instance, it is used in synthesizing ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate, which has been characterized for its nonlinear optical properties and potential technological applications (Haroon et al., 2019).

Exploration of Thermodynamic Properties

Research also explores the thermodynamic properties of related compounds. Studies on the vapor pressures and melting temperatures of isomeric bromo-methylbenzoic acids, including derivatives of ethyl 2-bromo-4-methylbenzoate, help in understanding their specific interactions and solubility, which is crucial for developing new drugs (Zherikova et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, mentions that it is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-bromo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEYHLPWGQVMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617971
Record name Ethyl 2-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4-methylbenzoate

CAS RN

155694-82-9
Record name Ethyl 2-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Vaidyanathan, DJ Affleck, J Norman… - Bioconjugate …, 2007 - ACS Publications
Several neuroendocrine tumors are known to express both the somatostatin receptor subtype 2 (SSTR2) and the norepinephrine transporter (NET), and radiopharmaceuticals directed …
Number of citations: 20 pubs.acs.org

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